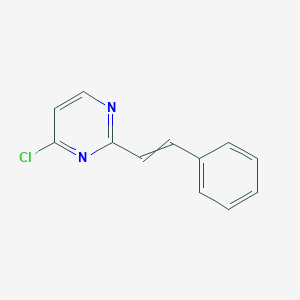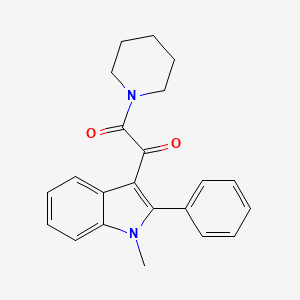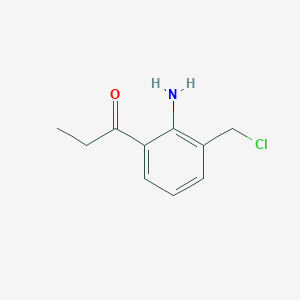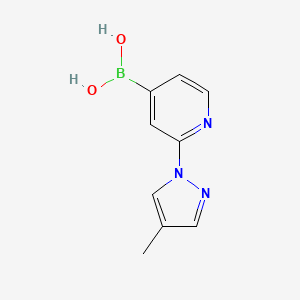![molecular formula C15H13ClO4S B14072015 Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate is an organic compound with the molecular formula C15H13ClO4S and a molecular weight of 324.78 g/mol . It is a derivative of benzoic acid and contains both benzyl and chlorosulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate can be synthesized through the reaction of benzyl benzoate with chlorosulfonic acid. The reaction typically involves the following steps:
Reaction with Chlorosulfonic Acid: Benzyl benzoate is reacted with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to convert the chlorosulfonyl group to other functional groups.
Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base or under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted benzoates and sulfonamides.
Reduction Reactions: Benzyl alcohol derivatives.
Oxidation Reactions: Benzaldehyde and benzoic acid derivatives.
Applications De Recherche Scientifique
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 3-[(Chlorosulfonyl)methyl]benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This compound can inhibit enzyme function by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[(Chlorosulfonyl)methyl]benzoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Phenylmethyl 3-[(Chlorosulfonyl)methyl]benzoate: Another derivative with a phenylmethyl group.
Uniqueness
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate is unique due to its specific combination of benzyl and chlorosulfonyl groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in scientific research make it a valuable compound in both academic and industrial settings .
Propriétés
Formule moléculaire |
C15H13ClO4S |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
benzyl 3-(chlorosulfonylmethyl)benzoate |
InChI |
InChI=1S/C15H13ClO4S/c16-21(18,19)11-13-7-4-8-14(9-13)15(17)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
Clé InChI |
MZZHUFMQLOYHFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



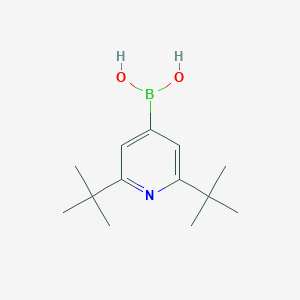
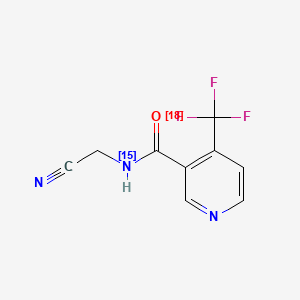
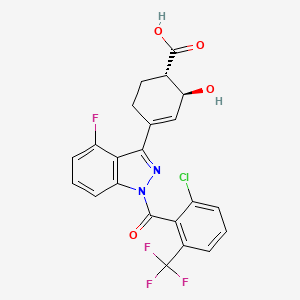
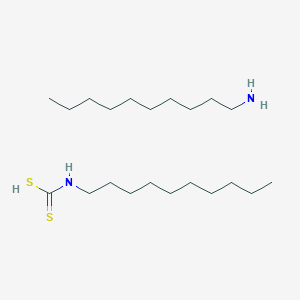
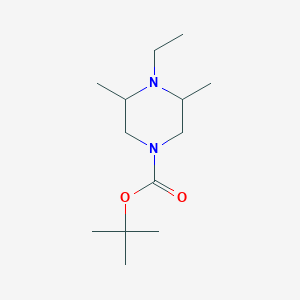
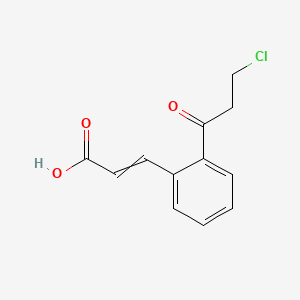
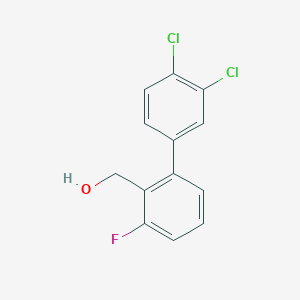
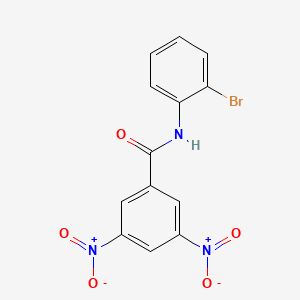
![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
